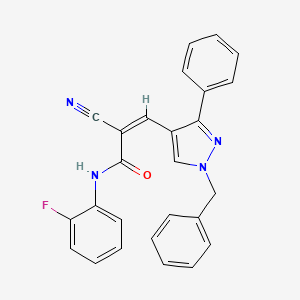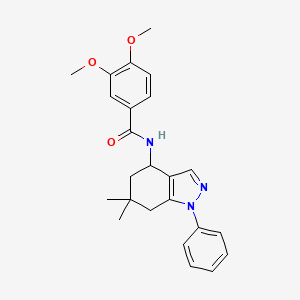
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the pyrazole family and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme tubulin, which is involved in cell division. Additionally, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the elimination of cancer cells from the body. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions that can be explored in the research of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide. One of the directions is the development of new analogs of this compound with improved solubility and efficacy. Additionally, the mechanism of action of this compound can be further studied to identify new targets for the development of new drugs. Furthermore, the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases can be explored in more detail.
合成法
The synthesis of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide has been achieved using various methods. One of the commonly used methods involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-fluorobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reaction with acryloyl chloride to yield the final product.
科学的研究の応用
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
特性
IUPAC Name |
(Z)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O/c27-23-13-7-8-14-24(23)29-26(32)21(16-28)15-22-18-31(17-19-9-3-1-4-10-19)30-25(22)20-11-5-2-6-12-20/h1-15,18H,17H2,(H,29,32)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBZMKOQOXVPI-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)

![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
![3-methyl-N-{1-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5008260.png)
![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)